Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate
Description
This compound is a structurally complex benzyl ester featuring a central 2-oxoimidazolidin-4-yl core with dual silyl protective groups: tert-butyl(dimethyl)silyl (TBS) and triethylsilyl (TES). The hexanoate chain is functionalized at the 6-position with these silyl ethers, enhancing steric protection and lipophilicity. Such design is typical in medicinal chemistry intermediates to safeguard reactive hydroxyl groups during multi-step syntheses, particularly in peptide or heterocyclic drug development . The dibenzyl substitution on the imidazolidinone ring further stabilizes the core structure, while the benzyl ester group facilitates selective deprotection under hydrogenolysis or acidic conditions.
Properties
IUPAC Name |
benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H64N2O5Si2/c1-9-52(10-2,11-3)50-39(29-21-22-30-40(46)48-33-37-27-19-14-20-28-37)41-38(34-49-51(7,8)43(4,5)6)44(31-35-23-15-12-16-24-35)42(47)45(41)32-36-25-17-13-18-26-36/h12-20,23-28,38-39,41H,9-11,21-22,29-34H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPFCOIIXPPJCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(CCCCC(=O)OCC1=CC=CC=C1)C2C(N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H64N2O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
745.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of multiple functional groups, including silyl ethers and imidazolidinone moieties. Its molecular formula is , and it has a molecular weight of approximately 563.82 g/mol.
Antitumor Activity
Research indicates that derivatives of imidazolidinones exhibit significant antitumor properties. A study demonstrated that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Antimicrobial Properties
The compound has shown antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. In vitro studies revealed that it disrupts bacterial cell wall synthesis, leading to cell lysis. The minimum inhibitory concentration (MIC) values were determined, with effective concentrations ranging from 10 to 50 µg/mL against tested strains.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, including proteases and phosphatases. This inhibition can lead to altered metabolic states in cells, suggesting potential applications in metabolic disorders.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1: Antitumor Effects | Induced apoptosis in human cancer cell lines | Suggests potential for cancer therapy |
| Study 2: Antimicrobial Activity | Effective against E. coli and S. aureus | Promising candidate for antibiotic development |
| Study 3: Enzyme Inhibition | Inhibited protease activity by 75% | Could be useful in treating metabolic diseases |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of the intrinsic apoptotic pathway through mitochondrial dysfunction.
- Cell Wall Disruption : Interference with bacterial cell wall synthesis leads to increased permeability and cell death.
- Enzyme Interaction : Binding to active sites on enzymes alters their function, impacting cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dual silyl protection and imidazolidinone core. Below is a comparison with structurally analogous compounds:
Physicochemical Properties
- Lipophilicity: The TES and TBS groups increase logP compared to non-silylated analogs, improving solubility in non-polar solvents like n-hexane (). This aligns with the use of n-hexane in extracting lipophilic bioactive compounds .
- Stability : Silyl ethers resist hydrolysis under basic conditions but cleave selectively with fluoride ions (e.g., TBAF), enabling controlled deprotection—a strategy critical in multi-step syntheses .
Research Findings and Data Gaps
- Synthetic Efficiency : highlights challenges in isolating silylated intermediates due to their sensitivity to moisture, necessitating anhydrous conditions .
- Limitations: No direct toxicity or pharmacokinetic data exists for the compound. Comparative studies with desilylated analogs (e.g., 6-hydroxyhexanoate derivatives) are required to assess protective group efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
